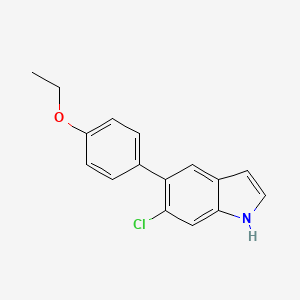

6-Chloro-5-(4-ethoxyphenyl)-1H-indole

Übersicht

Beschreibung

6-Chloro-5-(4-ethoxyphenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloro group and an ethoxyphenyl group in this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4-ethoxyphenyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 2-chlorobenzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the indole ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-(4-ethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of indole oxides.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-(4-ethoxyphenyl)-1H-indole has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(4-ethoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-1H-indole: Lacks the ethoxyphenyl group, making it less complex.

4-Ethoxy-1H-indole: Lacks the chloro group, affecting its reactivity and biological activity.

6-Bromo-5-(4-ethoxyphenyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-5-(4-ethoxyphenyl)-1H-indole is unique due to the presence of both the chloro and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Biologische Aktivität

6-Chloro-5-(4-ethoxyphenyl)-1H-indole is a compound of increasing interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, including enzyme inhibition, cytotoxicity, and its role in drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chloro substituent at the 6-position and an ethoxy group at the 5-position of the indole ring, which significantly influences its biological properties. The structural formula can be represented as follows:

The mechanism of action for this compound is primarily linked to its interaction with specific enzymes and receptors. The compound may serve as an enzyme inhibitor , potentially blocking substrate access to active sites, thereby modulating various physiological processes.

1. Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. A study focusing on indole scaffolds reported that certain derivatives demonstrated significant anti-HCV activity. For example, compounds with similar structural features showed effective inhibition against HCV genotypes with EC50 values ranging from 2.6 μM to 12.4 μM, highlighting the potential of indole derivatives in antiviral drug development .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. A notable study found that several indole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, while some compounds displayed low cytotoxicity (CC50 > 20 μM), others had higher toxicity levels . The selectivity index (SI) was also calculated to assess the therapeutic window.

| Compound | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Indole Derivative A | 7.9 | 109.9 | 13.9 |

| Indole Derivative B | 2.6 | >20 | >7.7 |

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting α-amylase and other metabolic enzymes. Inhibition studies revealed that certain substitutions on the indole ring could enhance inhibitory potency . This property is critical for developing treatments for conditions like diabetes.

Case Studies

Case Study 1: Antiviral Efficacy

In a recent study, researchers synthesized a series of indole derivatives similar to this compound and evaluated their anti-HCV activity. One derivative showed promising results with an EC50 value of 0.003 μM against HCV genotype 1a, indicating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of various indole derivatives on human cancer cell lines. The study found that modifications at the C5 position significantly affected cytotoxicity levels, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

6-chloro-5-(4-ethoxyphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c1-2-19-13-5-3-11(4-6-13)14-9-12-7-8-18-16(12)10-15(14)17/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOODZUIXJSLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.